n-Propyl-1h-pyrazole-1-carboxamide
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-propylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-4-8-7(11)10-6-3-5-9-10/h3,5-6H,2,4H2,1H3,(H,8,11) |
InChI Key |
QHKYPGLTRMUGNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1C=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Pyrazole Derivatives with Propylamine
One classical approach to prepare pyrazole-1-carboxamides involves the reaction of pyrazole or its derivatives with appropriate carboxylic acid derivatives (such as acid chlorides or esters) followed by amidation with propylamine.
-
- Pyrazole-1-carboxylic acid derivative + Propylamine → n-Propyl-1H-pyrazole-1-carboxamide
-
- Use of coupling agents such as carbonyldiimidazole (CDI) or EDCI in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Reaction temperature: room temperature to reflux depending on reagents.
- Reaction time: 3–24 hours.
-
- Column chromatography using methanol–chloroform or ethyl acetate–hexanes gradients.
- Recrystallization from suitable solvents.
Alkylation of Pyrazole Carboxamides to Introduce the n-Propyl Group
Another synthetic route involves the alkylation of pyrazole carboxamide derivatives to introduce the n-propyl substituent on the nitrogen atom.
-
- Starting from a pyrazole carboxamide, sodium hydride (NaH) is used as a base in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Methyl iodide or other alkyl halides (including propyl iodide or bromide) are added dropwise to the stirred solution at low temperature (ice bath).
- The reaction is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is quenched with ice and the product is isolated by filtration and purified by silica gel column chromatography.
-
- Multiple additions of alkyl halide and base may be required to drive the reaction to completion.
- This method allows for selective N-alkylation on the pyrazole nitrogen, enabling the synthesis of n-propyl-substituted pyrazole carboxamides.
Oxidative Coupling of Secondary Amines with Pyrazole Carbaldehydes
A more recent patented method involves a one-step oxidative coupling of secondary amines (including n-propylamine derivatives) with pyrazole carbaldehydes to form pyrazole carboxamide derivatives.
-
- Starting materials: pyrazole carbaldehyde and secondary amine (e.g., n-propylamine).
- Oxidative coupling under mild conditions.
- Avoids multi-step synthesis involving acid halides.
- Suitable for various substituted pyrazole derivatives.
-
- Streamlined synthesis with fewer purification steps.
- Potential for high selectivity and yield.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Solvents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Amidation with Propylamine | Pyrazole carboxylic acid derivatives | CDI or EDCI, propylamine, DMF/DCM, RT to reflux | DMF, DCM | 50–70 | Requires coupling agents, moderate yields |
| Reaction with Cyanamide + HCl gas | Pyrazole + cyanamide | Gaseous HCl, aprotic polar solvent, 80 °C | Dimethoxyethane (preferred) | ~96 | High yield, crystalline product, patented |
| N-Alkylation of Pyrazole Carboxamides | Pyrazole carboxamide + alkyl halide | NaH base, alkyl halide, THF, nitrogen atmosphere | THF | 29–81 | Multiple additions may be needed, TLC monitored |
| Oxidative Coupling of Amines with Aldehydes | Pyrazole carbaldehyde + secondary amine | Oxidative conditions (proprietary) | Various | Variable | One-step process, newer method, patent protected |
Research Findings and Analytical Data
-
- Aprotic polar solvents such as dimethoxyethane and DMF are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution or amidation.
- Chlorinated solvents (dichloromethane, 1,2-dichloroethane) are also frequently employed.
Chemical Reactions Analysis
Types of Reactions: n-Propyl-1h-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as bromine or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can facilitate reduction.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
n-Propyl-1h-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-Propyl-1h-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . The compound may also interact with other proteins and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Differences and Physicochemical Properties
The key distinction between n-Propyl-1H-pyrazole-1-carboxamide and its analogs lies in the substituent at the 1-position. Below is a comparative analysis:
Key Observations :
- The n-propyl group balances lipophilicity (LogP ~1.8), enhancing membrane permeability compared to hydrophilic 5-amino derivatives.
Insights :
- Aryl-substituted analogs show potent enzyme inhibition due to aromatic π-π stacking with target proteins.
- Amino derivatives exhibit moderate antibacterial activity, likely due to hydrogen-bonding interactions.
- The n-propyl variant may display intermediate activity, leveraging both hydrophobic and polar interactions.
Stability and Metabolic Profile
- This compound : Predicted to undergo hepatic oxidation of the propyl chain, generating carboxylic acid metabolites.
- Aryl analogs : More resistant to metabolism but prone to cytochrome P450-mediated hydroxylation.
- 5-Amino analogs: Rapid renal excretion due to high hydrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
